
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a tetrahydroquinoline derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, as well as the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of COX-2, an enzyme involved in the production of prostaglandins. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may hinder its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for research on 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline. One potential direction is to further investigate its mechanism of action in order to better understand how it exhibits its biological activities. Additionally, further research could be done to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, research could be done to develop more efficient synthesis methods for this compound in order to make it more readily available for further research.
Synthesemethoden
The synthesis of 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-bromo-1,2,3,4-tetrahydroquinoline to form the final product.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-12-4-5-13-10(8-12)2-1-7-19(13)15(20)11-3-6-14(17)18-9-11/h3-6,8-9H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQYGWTUQGWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

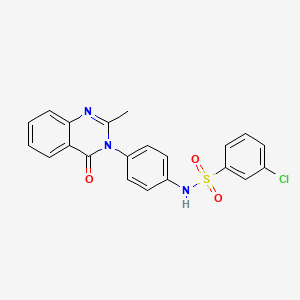

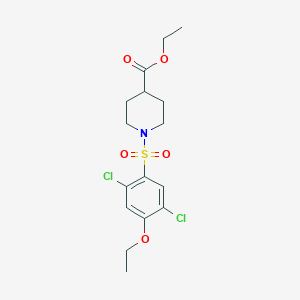
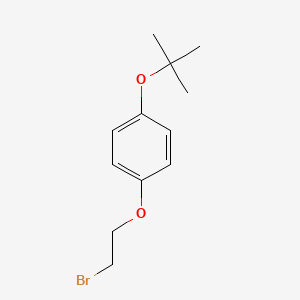
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)
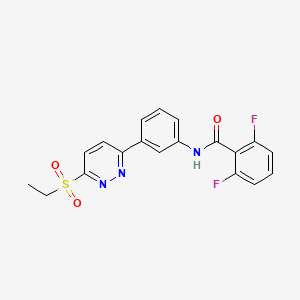

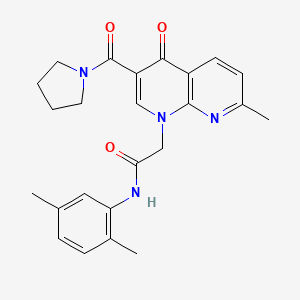
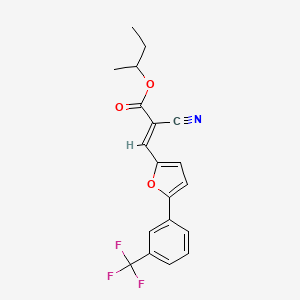
![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)
![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)